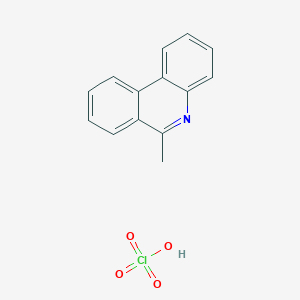
6-Methylphenanthridine;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .
Industrial Production Methods
Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-Methylphenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like dichromate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.
科学研究应用
6-Methylphenanthridine;perchloric acid has several scientific research applications:
作用机制
The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.
Phenanthridinone: An oxidized derivative with potential pharmacological applications.
Dihydrophenanthridine: A reduced derivative with different chemical properties.
Uniqueness
6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .
属性
CAS 编号 |
90421-71-9 |
|---|---|
分子式 |
C14H12ClNO4 |
分子量 |
293.70 g/mol |
IUPAC 名称 |
6-methylphenanthridine;perchloric acid |
InChI |
InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChI 键 |
GLLVGPMHMHPUPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
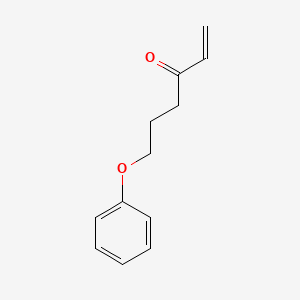
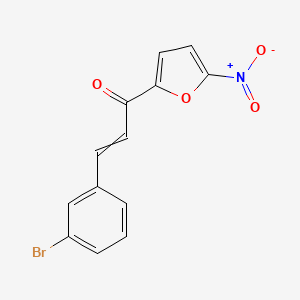


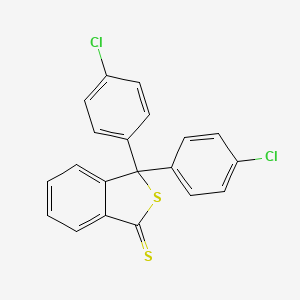
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
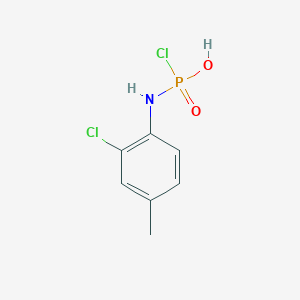
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


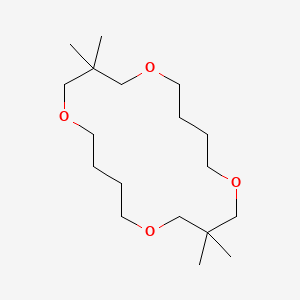

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
